molecular formula C16H13N3O3 B11651865 2-ethyl-3-(2-nitrophenyl)quinazolin-4(3H)-one

2-ethyl-3-(2-nitrophenyl)quinazolin-4(3H)-one

Cat. No.: B11651865
M. Wt: 295.29 g/mol
InChI Key: MEMUYJDUBUHFRA-UHFFFAOYSA-N
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Description

nitrophenylquinazolinone , belongs to the quinazolinone family. Its chemical structure features a quinazolinone core with an ethyl group at position 2 and a nitrophenyl group at position 3. Quinazolinones exhibit interesting pharmacological properties and have been studied extensively due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes: Several synthetic routes lead to the formation of nitrophenylquinazolinone. One common approach involves the condensation of 2-aminobenzonitrile with ethyl acetoacetate, followed by nitration of the resulting quinazolinone intermediate. The reaction proceeds as follows:

2-aminobenzonitrile+ethyl acetoacetatenitrophenylquinazolinone\text{2-aminobenzonitrile} + \text{ethyl acetoacetate} \rightarrow \text{nitrophenylquinazolinone} 2-aminobenzonitrile+ethyl acetoacetate→nitrophenylquinazolinone

Reaction Conditions: The reaction typically occurs under reflux conditions using a suitable solvent (e.g., ethanol or acetic acid). Acidic or basic catalysts may be employed to facilitate the cyclization step. Nitration of the intermediate can be achieved using concentrated nitric acid and sulfuric acid.

Industrial Production: Nitrophenylquinazolinone is not produced on a large scale industrially. research laboratories and pharmaceutical companies synthesize it for further investigations.

Chemical Reactions Analysis

Reactivity: Nitrophenylquinazolinone undergoes various chemical reactions:

    Reduction: Reduction of the nitro group yields the corresponding aminoquinazolinone.

    Substitution: Substitution reactions at the quinazolinone ring can modify its properties.

    Oxidation: Oxidation of the ethyl group can lead to diverse derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogenation using a metal catalyst (e.g., palladium on carbon).

    Substitution: Alkylating agents or nucleophiles (e.g., alkyl halides, amines).

    Oxidation: Oxidizing agents (e.g., potassium permanganate).

Major Products: The major products depend on the specific reaction conditions and substituents. For example:

  • Reduction: Aminoquinazolinone.
  • Substitution: Alkylated or arylated derivatives.
  • Oxidation: Oxidized quinazolinone derivatives.

Scientific Research Applications

Nitrophenylquinazolinone finds applications in:

    Medicinal Chemistry: Researchers explore its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

    Biology: It may serve as a fluorescent probe or enzyme inhibitor.

    Industry: Its derivatives could be useful in materials science or organic electronics.

Mechanism of Action

The exact mechanism of nitrophenylquinazolinone’s effects varies based on its specific application. It may interact with cellular targets, modulate signaling pathways, or inhibit enzymes. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Nitrophenylquinazolinone stands out due to its unique combination of an ethyl group, a nitrophenyl moiety, and the quinazolinone scaffold. Similar compounds include other quinazolinones, but their substituents differ, affecting their properties and applications.

Properties

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

2-ethyl-3-(2-nitrophenyl)quinazolin-4-one

InChI

InChI=1S/C16H13N3O3/c1-2-15-17-12-8-4-3-7-11(12)16(20)18(15)13-9-5-6-10-14(13)19(21)22/h3-10H,2H2,1H3

InChI Key

MEMUYJDUBUHFRA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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